molecular formula C12H16F2N2 B3092103 (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1222713-00-9

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092103
CAS No.: 1222713-00-9
M. Wt: 226.27 g/mol
InChI Key: DSUSIOJENOJXAX-JTQLQIEISA-N
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Description

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine typically involves the introduction of the difluorophenyl group onto the piperidine ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, metal-based methods can transfer difluoromethyl groups to aromatic rings in both stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct such bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions, such as temperature and solvent, are tailored to the specific reaction to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol.

Scientific Research Applications

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-[(2,4-Difluorophenyl)methyl]piperidin-3-amine
  • (3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
  • (3S)-1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine

Uniqueness

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

IUPAC Name

(3S)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-5-1-3-9(12(11)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUSIOJENOJXAX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=C(C(=CC=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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